4'-Phenyl-4,4,4-trifluoro-3-trifluoromethylcrotonophenone
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Overview
Description
4’-Phenyl-4,4,4-trifluoro-3-trifluoromethylcrotonophenone is an organic compound with the molecular formula C17H10F6O It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Phenyl-4,4,4-trifluoro-3-trifluoromethylcrotonophenone typically involves the reaction of 4-biphenylyl ketone with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4’-Phenyl-4,4,4-trifluoro-3-trifluoromethylcrotonophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4’-Phenyl-4,4,4-trifluoro-3-trifluoromethylcrotonophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4’-Phenyl-4,4,4-trifluoro-3-trifluoromethylcrotonophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another fluorinated compound with similar structural features but different reactivity and applications.
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: Shares the trifluoromethyl group but differs in the overall structure and chemical behavior.
Uniqueness
4’-Phenyl-4,4,4-trifluoro-3-trifluoromethylcrotonophenone stands out due to its combination of a biphenyl group and multiple trifluoromethyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35444-06-5 |
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Molecular Formula |
C17H10F6O |
Molecular Weight |
344.25 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-phenylphenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C17H10F6O/c18-16(19,20)15(17(21,22)23)10-14(24)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H |
InChI Key |
WWNXVJDVYCLEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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